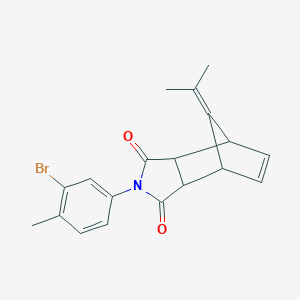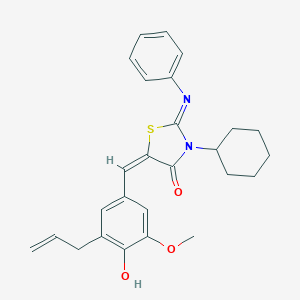![molecular formula C32H34ClFO5 B301348 9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B301348.png)
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, commonly known as Xanthenone, is a chemical compound with potential applications in scientific research.
作用机制
The mechanism of action of Xanthenone is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase and histone deacetylases, which are involved in DNA replication and gene expression regulation. Xanthenone has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K-Akt pathways.
Biochemical and Physiological Effects:
Xanthenone has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species, which can cause oxidative damage to cells. Additionally, Xanthenone has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
One advantage of using Xanthenone in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, Xanthenone has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using Xanthenone is its relatively high cost compared to other compounds commonly used in scientific research.
未来方向
There are several future directions for research related to Xanthenone. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to investigate the mechanism of action and efficacy of Xanthenone in vivo. Additionally, Xanthenone has been found to have potential as a neuroprotective agent, and further research is needed to explore its potential in treating neurodegenerative diseases. Finally, Xanthenone has been found to have immunomodulatory effects, and future studies could investigate its potential as a therapeutic agent for autoimmune diseases.
合成方法
Xanthenone can be synthesized through a multistep process involving the reaction of an ethoxyphenyl derivative with a chloro-fluorobenzyl derivative, followed by cyclization and oxidation steps. The final product is obtained as a yellow crystalline solid with a high degree of purity.
科学研究应用
Xanthenone has been found to have potential applications in various scientific research areas, including cancer research, neurology, and immunology. It has been shown to have anti-cancer properties, particularly against breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. Additionally, Xanthenone has been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. It also has immunomodulatory effects, regulating the immune response by modulating cytokine production.
属性
分子式 |
C32H34ClFO5 |
|---|---|
分子量 |
553.1 g/mol |
IUPAC 名称 |
9-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxyphenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C32H34ClFO5/c1-6-37-25-11-18(8-10-24(25)38-17-19-7-9-20(34)12-21(19)33)28-29-22(35)13-31(2,3)15-26(29)39-27-16-32(4,5)14-23(36)30(27)28/h7-12,28H,6,13-17H2,1-5H3 |
InChI 键 |
LIVCEYDBRGOCEQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OCC5=C(C=C(C=C5)F)Cl |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OCC5=C(C=C(C=C5)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-3-(3-chlorophenyl)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301265.png)
![(5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301266.png)
![3-(4-Chlorophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301267.png)

![17-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301273.png)
![17-(4-Fluorophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301275.png)

![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B301288.png)